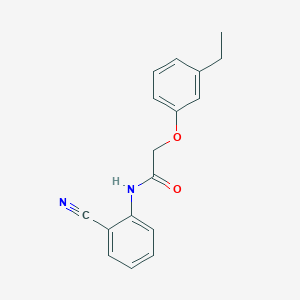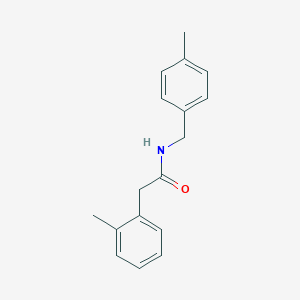![molecular formula C13H17NO5 B240494 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as DOPA, is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DOPA is a non-proteinogenic amino acid, which means that it is not incorporated into proteins in the same way as the 20 standard amino acids. Instead, DOPA has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is complex and multifaceted. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been shown to act as a competitive inhibitor of tyrosinase, which is the enzyme responsible for the production of melanin. By inhibiting tyrosinase, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can reduce the production of melanin and may have applications in the treatment of hyperpigmentation disorders. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has also been shown to act as a substrate for dopa decarboxylase, which is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. By acting as a substrate for dopa decarboxylase, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can increase the production of these neurotransmitters and may have applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has a range of biochemical and physiological effects that make it a valuable tool for scientific research. One of the most significant effects of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is its ability to act as a substrate for enzymes involved in the biosynthesis of melanin and neurotransmitters. By acting as a substrate, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can increase the production of these compounds and may have applications in the treatment of related disorders. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid in scientific research is its versatility. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can be used in a wide range of experiments, including enzyme kinetics studies, cell culture experiments, and animal studies. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is also relatively easy to synthesize, which makes it readily available for researchers. However, one limitation of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is that it is not a natural amino acid and may not accurately reflect the behavior of endogenous amino acids in biological systems. Additionally, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has a relatively short half-life in vivo, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of interest is the development of new synthetic methods for 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid that are more efficient and cost-effective. Another area of interest is the development of new applications for 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, such as in the treatment of neurological disorders or as a tool for studying the mechanisms of enzyme-catalyzed reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a complex process that involves several steps. One common method for synthesizing 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid involves the reaction of 3,4-dimethoxyaniline with diethyl oxalate to form a diethyl 3,4-dimethoxyphenylamino-5-oxopentanedioate intermediate. This intermediate is then hydrolyzed to form 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. Other methods for synthesizing 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid have also been developed, including the use of alternative starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been used in a wide range of scientific research applications. One of the most common uses of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is in the study of enzyme kinetics and mechanisms. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a substrate for several enzymes, including tyrosinase and dopa decarboxylase, which are involved in the biosynthesis of melanin and neurotransmitters, respectively. By studying the kinetics and mechanisms of these enzymes using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid as a substrate, researchers can gain insights into the underlying biochemical processes.
Propiedades
Nombre del producto |
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid |
|---|---|
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-7-6-9(8-11(10)19-2)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
WCXWKSSQOZKMPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)